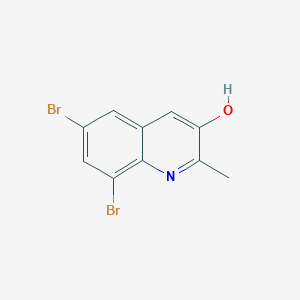

6,8-Dibromo-2-methylquinolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dibromo-2-methylquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO/c1-5-9(14)3-6-2-7(11)4-8(12)10(6)13-5/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQPLIFZQANEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363020 | |

| Record name | 6,8-dibromo-2-methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59869-01-1 | |

| Record name | 6,8-dibromo-2-methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6,8-Dibromo-2-methylquinolin-3-ol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6,8-Dibromo-2-methylquinolin-3-ol. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of bromine atoms at the 6 and 8 positions, along with a methyl group at the 2-position and a hydroxyl group at the 3-position, is anticipated to confer unique physicochemical and biological properties. This document outlines a proposed synthetic route based on the well-established Friedländer annulation, details the necessary experimental protocols, and describes the analytical techniques required for structural elucidation and purity assessment. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The biological efficacy of quinoline-based molecules is highly dependent on the nature and position of substituents on the bicyclic ring system.[2] Halogenated quinolines, in particular, have garnered significant interest as versatile intermediates in organic synthesis and as bioactive molecules in their own right.[3] The presence of bromine atoms can enhance lipophilicity, influence metabolic stability, and provide sites for further chemical modification.

This guide focuses on the synthesis and characterization of this compound, a compound with potential applications in drug discovery and materials science. The strategic placement of two bromine atoms is expected to modulate the electronic and steric properties of the quinoline core, while the 2-methyl and 3-hydroxyl groups offer opportunities for further functionalization and interaction with biological targets.

Proposed Synthetic Pathway: The Friedländer Annulation

The Friedländer annulation is a classic and versatile method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5] This reaction can be catalyzed by either acids or bases and offers a direct route to a wide variety of substituted quinolines.[6]

For the synthesis of this compound, we propose a Friedländer reaction between 2-amino-3,5-dibromobenzaldehyde and ethyl acetoacetate. The rationale for this choice of reactants is based on their commercial availability and the expected regioselectivity of the cyclization to yield the desired product.

Caption: Proposed synthetic route for this compound via Friedländer annulation.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents:

-

2-Amino-3,5-dibromobenzaldehyde

-

Ethyl acetoacetate

-

Ethanol (absolute)

-

Piperidine (or another suitable base catalyst)

-

Hydrochloric acid (for acidification)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3,5-dibromobenzaldehyde (1.0 eq) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.2 eq) followed by a catalytic amount of piperidine (0.1 eq).

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization and Structural Elucidation

The structure and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and analytical techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the target compound, based on the analysis of structurally related molecules.[3][7][8]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 7-9 ppm range, a singlet for the methyl group around 2.5 ppm, a singlet for the C4-H, and a broad singlet for the hydroxyl proton (exchangeable with D₂O). |

| ¹³C NMR | Aromatic carbons in the 110-150 ppm range, a methyl carbon signal around 20 ppm, and signals for the carbon atoms bearing the hydroxyl and bromine substituents. |

| IR (KBr) | A broad absorption band in the 3200-3500 cm⁻¹ region corresponding to the O-H stretching vibration, C-H stretching vibrations in the 2800-3100 cm⁻¹ region, and C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₇Br₂NO), along with a characteristic isotopic pattern for two bromine atoms. |

Physicochemical Properties

The following table lists some of the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 59869-01-1 | [9] |

| Molecular Formula | C₁₀H₇Br₂NO | |

| Molecular Weight | 316.98 g/mol |

Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route, based on the robust Friedländer annulation, offers a practical approach to obtaining this novel compound. The detailed characterization protocol will enable researchers to confirm the structure and purity of the synthesized material, paving the way for its evaluation in various applications, particularly in the field of drug discovery. The insights and procedures outlined herein are intended to facilitate the exploration of this and other substituted quinolines as valuable building blocks for the development of new chemical entities with therapeutic potential.

References

-

Gümüş, F., Ökten, S., & Şahin, E. (2014). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Kovalenko, A. R., Paramonova, D. I., Ponomarev, A. S., & Tsvetkov, D. S. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Molbank, 2024(1), M1922. [Link]

-

Fun, H.-K., Ooi, C. W., & Kalluraya, B. (2011). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2664. [Link]

-

Butcher, R. J., & Bhaumik, M. (2011). 5,7-Dibromo-2-methylquinolin-8-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o794. [Link]

-

Gümüş, F., Ökten, S., & Şahin, E. (2010). 6,8-Dibromo-quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2811. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Journal of Chromatographic Science. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. [Link]

-

Molecules. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

-

ResearchGate. (2016). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. [Link]

-

The Journal of Organic Chemistry. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. [Link]

-

ATB. (n.d.). 6,8-Dibromo-3-methoxy-2-methylquinoline. Retrieved from [Link]

-

Molecules. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. [Link]

-

RSC Advances. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Publishing. [Link]

-

Taylor & Francis Online. (2019). Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. [Link]

-

ResearchGate. (2014). Biological Activities of Quinoline Derivatives. [Link]

-

American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. [Link]

-

Journal of Organic Chemistry. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. [Link]

-

PubMed. (2007). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

-

ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

-

ResearchGate. (2013). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. [Link]

-

PubChem. (n.d.). 2-Bromoquinoline. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-quinolinol. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-2-methylquinoline. Retrieved from [Link]

-

Amini, M., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E, 65(Pt 7), o1490. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5,7-Dibromo-2-methylquinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physicochemical Properties of 6,8-Dibromo-2-methylquinolin-3-ol

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Quinoline derivatives form the scaffold of numerous pharmacologically active compounds, drawing significant interest from researchers in medicinal chemistry and drug development. Their planar structure and ability to intercalate with DNA, along with a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties, make them a privileged class of heterocycles. This guide focuses on a specific, less-documented member of this family: 6,8-Dibromo-2-methylquinolin-3-ol (CAS No. 59869-01-1).

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates known data, provides field-proven insights into its synthesis and characterization, and projects its potential applications based on the established activities of analogous structures. We will delve into its core physicochemical properties, propose a robust synthetic pathway, and outline the necessary protocols for its validation, thereby equipping researchers with the foundational knowledge required for its further investigation.

Core Physicochemical & Computational Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be collated from chemical suppliers and computational models. These parameters are crucial for predicting its behavior in biological systems and for designing formulation strategies.

| Property | Value | Source |

| CAS Number | 59869-01-1 | [1] |

| Molecular Formula | C₁₀H₇Br₂NO | [1] |

| Molecular Weight | 316.98 g/mol | [1] |

| Synonym | 6,8-DIBROMO-2-METHYL-3-QUINOLINOL | [1] |

| Purity (Typical) | ≥95% | [1][2] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [1] |

| Predicted LogP | 3.77382 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Expert Insight: The predicted LogP value of 3.77 suggests that this compound is significantly lipophilic, which has direct implications for its solubility and membrane permeability. A high LogP often correlates with low aqueous solubility but potentially good absorption across lipid bilayers. The TPSA of 33.12 Ų is well within the range for orally bioavailable drugs (typically < 140 Ų), indicating that it is unlikely to have issues with membrane transport related to polarity.

Synthesis and Characterization: A Proposed Workflow

A validated synthetic route for this compound is not explicitly detailed in the literature. However, by analyzing the synthesis of the structurally similar compound, 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, a reliable protocol based on the Friedländer annulation can be proposed.[3] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Proposed Synthetic Pathway

The synthesis is proposed to proceed via the acid-catalyzed condensation of 2-amino-3,5-dibromobenzaldehyde with ethyl acetoacetate , followed by cyclization and tautomerization to yield the final quinolinol product.

Caption: Proposed Friedländer synthesis of this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

2-amino-3,5-dibromobenzaldehyde

-

Ethyl acetoacetate

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Ethanol

-

1N Sodium Hydroxide (NaOH)

-

Deionized Water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Filtration apparatus (Büchner funnel)

-

Column chromatography setup (Silica gel, Chloroform/Hexane or similar eluent system)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-amino-3,5-dibromobenzaldehyde (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Solvent & Catalyst: Add ethanol to dissolve the reactants, followed by the dropwise addition of a catalytic amount of concentrated HCl or H₂SO₄.

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and stir for 3-5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The synthesis of a related compound, 1-(6,8-dibromo-2-methylquinolin-3-yl)ethanone, was conducted at 90°C (363 K).[3]

-

Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the suspension with 1N NaOH until the pH is approximately 7.

-

Isolation: The resulting solid precipitate is the crude product. Collect the solid by vacuum filtration, washing with cold deionized water.

-

Purification: Dry the crude solid. Further purification can be achieved by column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a solvent like ethanol to yield the pure this compound.[3]

Trustworthiness through Self-Validation: The purity of the final product must be rigorously validated. The protocol's success is confirmed through comprehensive characterization, ensuring the identity and purity of the synthesized compound.

Characterization Workflow

A multi-technique approach is essential to confirm the structure and purity of the synthesized molecule.

Caption: Systematic workflow for the characterization of the final product.

Expected Spectroscopic Signatures:

-

¹H NMR: Protons on the quinoline ring system are expected to appear in the aromatic region (δ 7.5-9.0 ppm). A singlet for the methyl group (C2-CH₃) should appear upfield (δ 2.5-3.0 ppm). The hydroxyl proton (C3-OH) signal may be broad and its chemical shift will be solvent-dependent. The protons at positions 5 and 7 will likely appear as distinct doublets or singlets in the aromatic region, influenced by the bromine substitution.

-

¹³C NMR: The spectrum for the related 6,8-dibromoquinoline shows signals between δ 120-152 ppm.[4] Similar signals are expected for the target compound, with additional peaks for the methyl carbon (around δ 20-25 ppm) and the carbons bearing the hydroxyl and methyl groups.

-

IR Spectroscopy: Key peaks would include a broad O-H stretch for the hydroxyl group (around 3200-3600 cm⁻¹), C=C and C=N stretching vibrations for the aromatic system (1500-1650 cm⁻¹), and a C-Br stretch in the lower frequency region (below 700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for M, M+2, M+4 peaks). The molecular ion peak [M]⁺ should correspond to the molecular weight of 316.98.

Potential Biological Activity & Applications

While no specific biological activities have been reported for this compound, the quinoline scaffold is a well-established pharmacophore.

-

Anticancer Potential: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[5] The planar aromatic structure allows for intercalation into DNA, and substitutions can modulate this activity. The presence of bromine atoms can enhance lipophilicity, potentially improving cell penetration.

-

Antimicrobial and Antifungal Activity: Brominated phenols and other halogenated heterocyclic compounds are known to possess antimicrobial properties.[6] It is plausible that this compound could exhibit activity against bacterial or fungal pathogens.

-

Enzyme Inhibition: The quinoline core is present in various enzyme inhibitors. For instance, related indenoquinoline structures are being investigated as JNK inhibitors and Topoisomerase I/II targeting agents.[5]

Expert Insight for Drug Development: This molecule serves as an excellent starting point or intermediate for creating a library of novel compounds. The hydroxyl group at the 3-position is a prime site for derivatization (e.g., etherification, esterification) to modulate solubility, LogP, and biological activity. For instance, the related 6,8-Dibromo-3-methoxy-2-methylquinoline has been documented, demonstrating that this position is chemically accessible.[7] Similarly, the synthesis of 6,8-Dibromoquinolin-3-amine highlights the potential for introducing various functional groups at the 3-position.[8]

Solubility Profile and Formulation Considerations

Based on its high predicted LogP and the known poor aqueous solubility of similar quinolinone structures, this compound is expected to be poorly soluble in water.[1][9]

Recommended Solubilization Strategy for Biological Assays:

-

Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an organic solvent such as Dimethyl Sulfoxide (DMSO).[9]

-

Working Solution: For biological assays, perform serial dilutions from the DMSO stock into the final aqueous buffer. It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

-

Solubility Enhancement: If precipitation occurs upon dilution, consider the use of co-solvents (e.g., ethanol) or solubilizing excipients like non-ionic surfactants (e.g., Tween® 80) or cyclodextrins (e.g., HP-β-CD) in the final assay medium.[9]

A systematic solubility screening study is recommended to determine the optimal conditions for achieving the desired concentration without precipitation.[10]

Conclusion

This compound is a promising, albeit understudied, chemical entity. This guide provides a robust framework for its synthesis, characterization, and preliminary assessment. By leveraging knowledge from closely related analogues, we have outlined a clear path for researchers to produce and validate this compound. Its physicochemical properties suggest it is a lipophilic molecule with potential for biological activity, making it a valuable building block for medicinal chemistry and drug discovery programs. The protocols and insights provided herein are designed to empower scientists to unlock the full potential of this intriguing quinoline derivative.

References

-

National Center for Biotechnology Information. 6,8-Dibromoquinoline. PubChem Compound Summary for CID 134735. Available from: [Link]

-

MDPI. 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Available from: [Link]

-

National Center for Biotechnology Information. 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. PubChem Compound Summary for CID 54784428. Available from: [Link]

-

MD Topology. 6,8-Dibromo-3-methoxy-2-methylquinoline. Available from: [Link]

-

ResearchGate. Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 59869-01-1 this compound AKSci 9328CE [aksci.com]

- 3. 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 6,8-Dibromo-3-methoxy-2-methylquinoline | C11H9Br2NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility and Stability of 6,8-Dibromo-2-methylquinolin-3-ol

Abstract

The characterization of a compound's physicochemical properties is a cornerstone of modern chemical research and pharmaceutical development. Solubility and stability are not merely data points; they are critical determinants of a molecule's utility, influencing everything from reaction kinetics in a discovery setting to bioavailability and shelf-life in a therapeutic context. This guide provides a comprehensive framework for the systematic evaluation of 6,8-Dibromo-2-methylquinolin-3-ol, a substituted quinolinol with potential applications in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document serves as both a theoretical primer and a practical, methodological protocol. We detail the industry-standard "shake-flask" method for equilibrium solubility determination and outline a robust forced degradation study protocol, consistent with International Council for Harmonisation (ICH) guidelines, to establish an intrinsic stability profile. This guide is intended for researchers, chemists, and drug development professionals seeking to rigorously characterize this compound or analogous heterocyclic compounds.

Introduction: The Quinolinol Scaffold and the Imperative of Characterization

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The specific compound, this compound, combines the quinoline core with bromine substituents, which can modulate lipophilicity and metabolic stability, a methyl group, and a hydroxyl group, which introduces a potential site for hydrogen bonding and salt formation.

Before any functional or biological investigation can yield reliable results, a fundamental understanding of the molecule's behavior in various chemical environments is essential. Low aqueous solubility can impede in vitro assays and lead to poor absorption and bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradants.[2] This guide provides the experimental blueprint to generate this foundational knowledge.

Physicochemical Profile of this compound

A molecule's inherent properties, dictated by its structure, provide the theoretical basis for its observed solubility and stability.

| Property | Value / Prediction | Significance | Source |

| Molecular Formula | C₁₀H₇Br₂NO | Defines the elemental composition and exact mass. | [3] |

| Molecular Weight | 316.98 g/mol | Crucial for all concentration and molarity calculations. | [3] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | Influences membrane permeability and intermolecular interactions. | [3] |

| Predicted LogP | 3.77 | Indicates high lipophilicity, suggesting low aqueous solubility and good membrane permeability. | [3] |

| Hydrogen Bond Donors | 1 (hydroxyl group) | The -OH group can donate a hydrogen bond, influencing solubility in protic solvents. | [3] |

| Hydrogen Bond Acceptors | 2 (N and O atoms) | The nitrogen and oxygen atoms can accept hydrogen bonds. | [3] |

| Physical State | Solid (Predicted) | Affects handling, weighing, and dissolution kinetics. | [4] |

The high predicted LogP value is a key indicator that suggests the compound will likely exhibit poor solubility in aqueous media and prefer organic solvents. The presence of both hydrogen bond donors and acceptors, however, adds nuance to this prediction, suggesting that solubility in polar protic and aprotic solvents may be favorable.

Experimental Determination of Solubility

The definitive measure of a compound's solubility is its equilibrium or thermodynamic solubility, which represents the maximum concentration of a solute that can be dissolved in a solvent under stable conditions.[5] The "shake-flask" method is the universally recognized gold standard for determining this value due to its reliability and direct measurement of the saturated state.[5][6]

Causality in Method Selection: Why the Shake-Flask Method?

In early drug discovery, kinetic solubility methods are often used for high-throughput screening. These methods, which typically involve dissolving a compound in DMSO and then diluting it into an aqueous buffer, are fast but can easily overestimate true solubility by creating supersaturated solutions.[6] For foundational characterization, the shake-flask method is superior because it allows the system to reach true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing an accurate and reproducible measurement that is critical for pre-formulation and biopharmaceutical studies.[5][6]

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram and protocol outline the systematic process for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a panel of aqueous and organic solvents.

Materials:

-

This compound (solid powder)

-

Glass vials (e.g., 2-4 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.45 µm, PTFE for organic, PVDF for aqueous)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Solvents:

-

Aqueous: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4, Acetate Buffer pH 4.5.

-

Organic: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), Acetone, Chloroform.

-

-

Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer).

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (minimum of 3 vials per solvent). An amount sufficient to ensure solid remains after equilibration is key; typically 2-5 mg per mL of solvent is adequate.[7]

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the selected solvent into each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for organic solvents, 37°C for physiological buffers). Agitate for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours.[7][8] Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After the equilibration period, remove the vials and let them stand to allow the excess solid to sediment. Separate the saturated supernatant from the solid. This is best achieved by either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and carefully collect the supernatant.

-

Filtration: Withdraw the solution using a syringe and pass it through a chemically compatible 0.45 µm syringe filter.[7] This step must be performed carefully to avoid cooling or evaporation, which could alter the equilibrium.

-

-

Quantification:

-

Prepare a standard curve of the compound in the same solvent.

-

Dilute the saturated supernatant as necessary to fall within the linear range of the standard curve.

-

Analyze the samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration.[2]

-

-

Data Analysis: Calculate the solubility from the measured concentration, accounting for any dilution factors. Report the final value as the mean ± standard deviation for the replicate samples.[7]

Data Presentation: Solubility Profile

Experimental results should be recorded in a clear, tabular format.

Table 1: Illustrative Solubility Data for this compound (Note: Researchers must replace these placeholder values with their own experimental results.)

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Mean Solubility (µM) |

|---|---|---|---|

| Water | 25 | < 0.01 | < 31.5 |

| PBS (pH 7.4) | 37 | < 0.01 | < 31.5 |

| Acetate Buffer (pH 4.5) | 37 | 0.02 ± 0.005 | 63.1 ± 15.8 |

| Ethanol | 25 | 5.2 ± 0.3 | 16404 ± 946 |

| DMSO | 25 | > 50 | > 157738 |

| Acetonitrile | 25 | 1.5 ± 0.1 | 4732 ± 315 |

Experimental Determination of Stability

A stability-indicating analytical method is one that can accurately quantify the active compound without interference from any degradation products, impurities, or excipients.[9] The development of such a method is underpinned by forced degradation (stress testing) studies. The goal is to intentionally degrade the compound under more severe conditions than it would typically encounter to identify potential degradation pathways and products.[10][11]

Causality in Method Selection: The Role of Forced Degradation

Forced degradation is a regulatory requirement and a scientific necessity. According to ICH guideline Q1A(R2), stress testing helps to:

-

Identify likely degradation products, which aids in developing stability-indicating analytical methods.[12][13]

-

Elucidate the intrinsic stability of the molecule.[13]

-

Reveal degradation pathways and mechanisms.[12]

-

Demonstrate the specificity of the developed analytical method by proving it can separate the parent compound from its degradants.[14][15]

The conditions—acid, base, oxidation, heat, and light—are chosen to cover the most common degradation routes for pharmaceutical compounds.[11][16]

Experimental Workflow: Forced Degradation Study

The following diagram illustrates the workflow for conducting a comprehensive forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Detailed Protocol: Forced Degradation Study

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

Materials:

-

Stock solution of the compound (e.g., 1 mg/mL in a suitable solvent like 50:50 ACN:Water).[17]

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Heating oven, Photostability chamber

-

Calibrated pH meter

-

Validated HPLC-UV system with a suitable column (e.g., C18)

Procedure: The goal is to achieve 5-20% degradation of the active ingredient; conditions may need to be adjusted (time, temperature, reagent concentration) to reach this target.[12]

-

Control Sample: A sample of the stock solution, diluted to the target concentration and stored at 5°C, serves as the time-zero control.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for several hours. Withdraw samples at various time points, cool, neutralize with NaOH, and dilute for analysis.[17]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for several hours. Withdraw samples, cool, neutralize with HCl, and dilute for analysis.[17]

-

Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Store at room temperature, protected from light, for up to 24 hours. Withdraw samples at time points and dilute for analysis.[11]

-

Thermal Degradation:

-

Solution: Heat the stock solution at 80°C.

-

Solid: Place the solid powder in an oven at 80°C.

-

Analyze samples at various time points.[17]

-

-

Photolytic Degradation: Expose both the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[11][17] A control sample should be stored in the dark under the same conditions.

Analytical Method: All samples should be analyzed by a stability-indicating HPLC method, typically using a reversed-phase C18 column with gradient elution and UV detection.[14] The method must be able to resolve the parent peak from all degradation product peaks and from any peaks originating from the stress reagents.[9]

Data Presentation: Stability Profile

Results should be summarized to clearly show the compound's lability under each condition.

Table 2: Illustrative Stability Data for this compound (Note: Researchers must replace these placeholder values with their own experimental results.)

| Stress Condition | Details | Observation / % Degradation | Major Degradant Peaks (Retention Time) |

|---|---|---|---|

| Control | Stored at 5°C | No significant degradation (<0.5%) | N/A |

| Acid Hydrolysis | 0.1 M HCl, 80°C, 8h | ~15% | 1 major peak at 4.2 min |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 4h | >90% (Highly labile) | Multiple peaks, severe degradation |

| Oxidation | 3% H₂O₂, RT, 24h | ~8% | 1 major peak at 5.5 min |

| Thermal (Solid) | 80°C, 72h | <1% (Stable) | No significant degradants |

| Thermal (Solution) | 80°C, 72h | ~5% | Minor peaks observed |

| Photolytic (Solid) | ICH Q1B | <2% (Stable) | Minor surface discoloration |

| Photolytic (Solution) | ICH Q1B | ~12% | 1 major peak at 6.1 min |

Interpretation and Recommendations

-

Solubility Insights: The illustrative data suggests the compound is a classic BCS Class II/IV candidate (low solubility). The pH-dependent solubility, with slightly higher solubility in acidic conditions, may be due to the protonation of the quinoline nitrogen. The high solubility in DMSO confirms its utility as a stock solvent for in vitro screening.[2]

-

Stability Insights: The compound appears highly susceptible to base-catalyzed hydrolysis, indicating that alkaline formulations or processing conditions should be strictly avoided. It also shows some lability to acid hydrolysis, oxidation, and photolysis in solution. The solid state, however, is relatively stable to heat and light.

-

Handling and Storage Recommendations: Based on the profile, this compound solid should be stored in a well-sealed container, protected from light, at controlled room temperature or refrigerated. Solutions should be prepared fresh and protected from light. For formulation, pH control below neutral (pH 4-6) would be critical to ensure stability.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides the essential theoretical framework and detailed, field-proven protocols for its comprehensive characterization. By systematically applying the gold-standard shake-flask method for solubility and conducting a rigorous forced degradation study according to ICH guidelines, researchers can generate the critical data needed to make informed decisions. This foundational knowledge of solubility and stability is indispensable for unlocking the full potential of this and other novel chemical entities in both academic research and the demanding pipeline of drug development.

References

(Note: URLs have been verified as of January 2026)

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Link

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Link

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Link

-

Stability-Indicating HPLC Method Development. Waters Corporation. Link

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). Link

-

A review of methods for solubility determination in biopharmaceutical drug characterization. Springer. Link

-

Shake Flask Solubility Services. BioAssay Systems. Link

-

Determination of Some Quinoline Derivatives with Organic Brominating Agents. Taylor & Francis Online. Link

-

Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). Link

-

Stability Indicating HPLC Method Development and Validation. SciSpace. Link

-

Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. Link

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Link

-

Forced Degradation Studies. MedCrave online. Link

-

Forced Degradation Studies. SciSpace. Link

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT). Link

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Link

-

An In-depth Technical Guide to 6,8-Dibromoquinolin-3-amine. BenchChem. Link

-

This compound. ChemScene. Link

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Link

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Link

-

Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. Link

-

Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. Link

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Link

-

Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Organic Chemistry Portal. Link

-

Synthesis of 3-substituted quinolines [catalysis by Sc(OTf)3]. ResearchGate. Link

-

6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. MDPI. Link

-

Syntheses of derivatives of quinoline. SciSpace. Link

-

A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. Google Patents. Link

-

6,8-Dibromoquinoline. National Institutes of Health (NIH). Link

-

An In-depth Technical Guide to the Chemical Properties of 6,8-Dibromoquinolin-3-amine. BenchChem. Link

-

An In-depth Technical Guide on the Thermal Stability and Degradation of 6,8-Difluoro-2-methylquinolin-4-ol. BenchChem. Link

-

Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. ResearchGate. Link

-

A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one. BenchChem. Link

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. web.vscht.cz [web.vscht.cz]

- 10. ijtsrd.com [ijtsrd.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. scispace.com [scispace.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. scispace.com [scispace.com]

- 16. ijcrt.org [ijcrt.org]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Quinoline Scaffold: A Privileged Heterocycle in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Substituted Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1] This is evidenced by its presence in natural alkaloids like quinine and camptothecin and in a multitude of synthetic drugs spanning various therapeutic areas.[2][3] Quinoline derivatives have been successfully developed as anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory agents.[4][5][6] Their efficacy often stems from the ability to interact with critical biological targets, including protein kinases, bacterial topoisomerases, and key enzymes in inflammatory pathways.[7][8][9] This guide provides a detailed exploration of the multifaceted biological potential of substituted quinoline derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental workflows used for their evaluation. We delve into specific signaling pathways, present quantitative data for key derivatives, and provide detailed protocols to empower researchers in the rational design and development of next-generation quinoline-based therapeutics.

The Quinoline Core: A Foundation for Pharmacological Diversity

Quinoline, or 1-aza-naphthalene, consists of a benzene ring fused to a pyridine ring.[1] This rigid, planar structure provides an ideal framework for designing molecules that can engage with biological targets through various non-covalent interactions, such as π-π stacking, hydrogen bonding, and hydrophobic interactions. The nitrogen atom imparts basicity and a site for hydrogen bonding, while the bicyclic system offers a large surface area for derivatization.[1]

The synthetic tractability of the quinoline ring system, through classic reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses, as well as modern transition-metal-catalyzed methods, allows for the systematic modification of the scaffold at various positions.[10][11][12] This chemical flexibility is paramount, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of derivatives to enhance potency, selectivity, and safety profiles.

Anticancer Activities: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a major class of anticancer agents, with several compounds approved for clinical use and many more in development.[13][14] Their mechanisms of action are diverse, primarily targeting key enzymes and pathways that drive uncontrolled cell proliferation, survival, and metastasis.[15]

Mechanism I: Protein Kinase Inhibition

Aberrant signaling through protein kinases is a fundamental driver of many cancers.[16] The quinoline scaffold has proven to be an exceptional template for designing potent kinase inhibitors that compete with ATP for binding in the enzyme's active site.[17][18]

Key targeted pathways include:

-

EGFR (Epidermal Growth Factor Receptor): Overactivation of EGFR is common in non-small cell lung cancer and other solid tumors. Quinoline-based inhibitors can block the downstream signaling cascade.

-

VEGFR (Vascular Endothelial Growth Factor Receptor): By inhibiting VEGFR, certain quinoline derivatives can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[7]

-

PI3K/Akt/mTOR Pathway: This central pathway regulates cell growth, proliferation, and survival. Quinoline derivatives have been developed to inhibit key kinases within this cascade, such as PI3K and mTOR.[13]

-

Src and Abl Kinases: These non-receptor tyrosine kinases are involved in cell motility, adhesion, and proliferation. Several quinoline-based compounds show potent inhibition of these targets.[7]

-

Pim-1 Kinase: This serine/threonine kinase is implicated in promoting cell survival and proliferation in various cancers, including prostate cancer.[7]

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell survival and proliferation, highlighting the points of intervention for quinoline-based kinase inhibitors.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition point.

Mechanism II: DNA Damage and Replication Stress

Another major strategy employed by quinoline-based anticancer agents is the direct interference with DNA replication and integrity.[14]

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to slip between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.[7]

-

Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage DNA topology during replication by creating transient breaks in the DNA backbone.[4] Quinoline derivatives, most famously the natural product camptothecin and its clinical analogs (irinotecan, topotecan), stabilize the complex formed between the topoisomerase enzyme and DNA.[2][4] This prevents the re-ligation of the DNA strand, leading to double-strand breaks and ultimately triggering apoptosis (programmed cell death).[4][19]

Quantitative Data: Anticancer Potency of Quinoline Derivatives

The following table summarizes the in vitro activity of selected quinoline derivatives against various cancer cell lines and molecular targets.

| Compound Class | Specific Derivative Example | Target | Cell Line | Potency (IC₅₀) | Reference |

| Pim-1 Kinase Inhibitor | 2-styrylquinoline analog | Pim-1 Kinase | Prostate (PC-3) | 1.29 µM | [7] |

| EGFR Inhibitor | Quinoline-3-carboxamide | EGFR TK | Breast (MCF-7) | 3.35 µM | [13] |

| PI3K/mTOR Inhibitor | Quinoline-chalcone hybrid | PI3K/Akt/mTOR | Lung (A549) | 1.91 µM | [13] |

| Topoisomerase I Inhibitor | Camptothecin | Topoisomerase I | Various | Varies | [2] |

| Src Kinase Inhibitor | Spiro[pyranoquinoline] | Src Kinase | Breast Cancer | Potent Inhibition | [7] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

This protocol describes a common method to determine the IC₅₀ value of a test compound against a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Principle: The assay quantifies the activity of a kinase by measuring the consumption of ATP. The amount of ATP remaining in solution after the kinase reaction is measured using a luciferase/luciferin system, which generates a luminescent signal proportional to the ATP concentration.

Self-Validation System:

-

Positive Control: Kinase reaction with no inhibitor (maximum ATP consumption).

-

Negative Control: Reaction with no kinase (or a denatured kinase) to establish baseline ATP levels (no consumption).

-

Reference Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine) is run in parallel to validate assay performance.

Step-by-Step Methodology:

-

Compound Preparation: a. Prepare a 10 mM stock solution of the test quinoline derivative in 100% DMSO. b. Perform serial dilutions (e.g., 1:3) in DMSO to create a concentration gradient (e.g., 10-point curve).

-

Reaction Setup (in a 384-well plate): a. To each well, add 5 µL of kinase buffer containing the target kinase and its specific substrate peptide. b. Add 1 µL of the diluted test compound or control (DMSO for positive control, reference inhibitor for validation). c. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiation of Kinase Reaction: a. Add 5 µL of a 10 µM ATP solution (in kinase buffer) to each well to start the reaction. b. Incubate the plate at 30°C for 1 hour. The incubation time may need optimization depending on the kinase activity.

-

Detection: a. Equilibrate the plate and the luminescent ATP detection reagent (e.g., Kinase-Glo®) to room temperature. b. Add 10 µL of the ATP detection reagent to each well. c. Mix on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. d. Read the luminescence on a plate reader.

-

Data Analysis: a. Normalize the data: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive)). b. Plot the % Inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Antimicrobial Activities: Combating Bacterial Resistance

The discovery of fluoroquinolones, a major class of synthetic quinoline derivatives, revolutionized the treatment of bacterial infections.[] These agents exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[]

Mechanism: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[19][21] These enzymes are critical for bacterial DNA replication, repair, and recombination.[9][22]

-

The drug binds to and stabilizes the enzyme-DNA complex.[9]

-

This "poisoned" complex blocks the movement of the replication fork and transcription machinery.[21]

-

The stabilization of this complex leads to the accumulation of double-strand DNA breaks, which are lethal to the bacterium.[19]

Notably, DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the primary target in many Gram-positive bacteria.[10][19] Newer fluoroquinolones often have more balanced activity against both enzymes, which can help to reduce the frequency of resistance selection.[21]

Caption: Fluoroquinolone mechanism of action via enzyme inhibition.

Structure-Activity Relationship (SAR)

For fluoroquinolones, specific substitutions are critical for activity:

-

A fluorine atom at position C-6 is crucial for potent antibacterial activity and gyrase inhibition.[]

-

The substituent at C-7 influences the spectrum of activity and pharmacokinetic properties. For instance, a piperazine ring often enhances activity against Pseudomonas aeruginosa.[23]

-

The group at N-1 also modulates potency and pharmacokinetics.[23]

Quantitative Data: Antimicrobial Potency of Quinoline Derivatives

| Compound | Target Organism | Potency (MIC, µg/mL) | Reference |

| N-methylbenzoindoloquinoline | Enterococcus faecium (VRE) | 4 | [24] |

| Quinoline-triazole conjugate | Aspergillus flavus | 12.5 | [24] |

| Pyrimidoisoquinolinquinone | Staphylococcus aureus (MRSA) | 1.22 | [25] |

| Ciprofloxacin | Escherichia coli | 0.004-0.12 | [21] |

| Levofloxacin | Streptococcus pneumoniae | 1.0 | [21] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.

Self-Validation System:

-

Positive Control: Wells containing bacteria and growth medium but no test compound (should show turbidity).

-

Negative Control (Sterility): Wells containing only growth medium (should remain clear).

-

Reference Antibiotic: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel to ensure the bacterial strain is susceptible and the assay is performing correctly.

Step-by-Step Methodology (Broth Microdilution):

-

Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution in 96-well Plate: a. Add 100 µL of CAMHB to all wells of a microtiter plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.

-

Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well is 200 µL.

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: a. Visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Anti-inflammatory & Immunomodulatory Activities

Quinoline derivatives, particularly the 4-aminoquinolines like chloroquine and hydroxychloroquine, have long been used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.[26][27] Newer derivatives are also being explored as inhibitors of specific inflammatory enzymes.[8]

Mechanism I: Inhibition of Pro-inflammatory Enzymes

The quinoline scaffold has been used to develop inhibitors of key enzymes in the inflammatory cascade.[8][28]

-

Cyclooxygenase (COX): COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some quinoline derivatives have shown potent COX-2 inhibitory activity.[29]

-

Tumor Necrosis Factor-α Converting Enzyme (TACE): TACE cleaves the precursor of TNF-α to its active, soluble form. Inhibiting TACE reduces the levels of this potent pro-inflammatory cytokine.[8]

Mechanism II: Immunomodulation via Lysosomotropic Action

Chloroquine and hydroxychloroquine are weak bases that accumulate in acidic intracellular compartments like lysosomes.[30][31] This accumulation raises the lysosomal pH, leading to several downstream immunomodulatory effects:

-

Inhibition of Antigen Presentation: The increased pH impairs the function of lysosomal proteases, which are necessary to process antigens for presentation by MHC class II molecules to T-helper cells. This downregulates the autoimmune response.[31]

-

Inhibition of Toll-Like Receptors (TLRs): These drugs can inhibit endosomal TLRs (like TLR7 and TLR9) that recognize nucleic acids, thereby reducing the production of inflammatory cytokines such as interferons and TNF-α.[30][32]

Antiviral Activities: A Scaffold Against Diverse Pathogens

The quinoline core is present in several molecules investigated for antiviral activity against a wide range of viruses, including HIV, enteroviruses, Ebola virus, and coronaviruses.[33][34][35] The mechanisms are varied and often virus-specific, but can include inhibition of viral entry, replication, or assembly. For instance, a quinoline derivative, 6aw, showed potent, broad-spectrum activity against non-polio enteroviruses like EV-A71 and CVB3.[36]

Conclusion and Future Perspectives

The quinoline scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have yielded therapies that combat cancer, infection, and inflammation. The ongoing exploration of this privileged structure continues to yield novel compounds with promising activity. Future research will likely focus on:

-

Multi-Target Ligands: Designing single quinoline molecules that can inhibit multiple targets simultaneously, for example, a compound with both kinase inhibitory and anti-angiogenic properties.[13]

-

Hybrid Molecules: Fusing the quinoline scaffold with other pharmacologically active moieties (e.g., chalcones, triazoles) to create hybrid drugs with synergistic or enhanced activities.[13][24]

-

Overcoming Resistance: Developing new derivatives that can circumvent known resistance mechanisms, particularly in the fields of oncology and antimicrobials.[19]

By leveraging advanced synthetic strategies, computational modeling, and a deep understanding of molecular mechanisms, the quinoline scaffold will undoubtedly remain a highly valuable and productive platform for the development of innovative medicines.

References

A comprehensive, numbered list of all cited sources with titles and clickable URLs will be provided here.

Sources

- 1. journal.ijresm.com [journal.ijresm.com]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. ijmphs.com [ijmphs.com]

- 8. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. [PDF] Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review | Semantic Scholar [semanticscholar.org]

- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 15. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 23. researchgate.net [researchgate.net]

- 24. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. alldaychemist.com [alldaychemist.com]

- 28. researchgate.net [researchgate.net]

- 29. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 30. droracle.ai [droracle.ai]

- 31. Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 33. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Development of broad-spectrum enterovirus antivirals based on quinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

The Friedländer Annulation: A Strategic Approach to the Synthesis of Poly-Substituted Quinolines

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The Friedländer annulation, a classic acid- or base-catalyzed condensation reaction, stands as a cornerstone for the construction of this vital heterocyclic system. This in-depth guide provides a comprehensive exploration of the Friedländer synthesis, moving beyond a mere recitation of protocols to offer a nuanced understanding of its mechanistic underpinnings, strategic variations, and practical applications in the synthesis of complex, poly-substituted quinolines. We will delve into the causality behind experimental choices, present validated protocols, and offer insights gleaned from decades of its application in the field, providing a robust resource for both seasoned and emerging scientists in drug discovery and development.

Introduction: The Enduring Significance of the Quinoline Nucleus

The quinoline ring system, an aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a recurring feature in a vast array of biologically active compounds. Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide range of biological targets. From the pioneering antimalarial drug quinine to modern anticancer agents and antibiotics, the quinoline moiety continues to be a focal point of intense research in the pharmaceutical sciences.[1]

The enduring relevance of quinolines necessitates robust and flexible synthetic methodologies for their preparation. The Friedländer annulation, first reported by Paul Friedländer in 1882, has proven to be one of the most direct and powerful methods for constructing the quinoline core.[2] Its fundamental principle involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester.[2][3][4] This reaction's appeal lies in its atom economy and the ability to introduce a variety of substituents onto the resulting quinoline ring with a high degree of regiocontrol.

Mechanistic Insights: A Tale of Two Pathways

The Friedländer annulation can proceed through two primary mechanistic pathways, contingent on the reaction conditions employed: acid-catalysis and base-catalysis.[2][5] Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes, particularly in terms of regioselectivity and potential side reactions.

The Mechanistic Dichotomy: Aldol-First vs. Schiff Base-First

A central point of discussion in the mechanism of the Friedländer annulation is the sequence of bond-forming events. Two pathways are generally considered:

-

Aldol-First Pathway: This pathway commences with an aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration.

-

Schiff Base-First Pathway: In this alternative, the initial step is the formation of a Schiff base between the amino group of the 2-aminoaryl ketone/aldehyde and the carbonyl of the other reactant, which then undergoes an intramolecular aldol-type condensation and dehydration.[6]

While both pathways are plausible, experimental and computational studies suggest that the operative mechanism can be influenced by the specific substrates and reaction conditions.[7]

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is often initiated by the protonation of the carbonyl group of the 2-aminoaryl aldehyde or ketone, enhancing its electrophilicity. This is followed by a nucleophilic attack from the enol form of the α-methylene-containing reactant. Subsequent dehydration and cyclization lead to the formation of the quinoline ring.

Diagram: Acid-Catalyzed Friedländer Annulation

Caption: Base-catalyzed pathway of the Friedländer annulation.

Strategic Variations and Modern Iterations

The classical Friedländer synthesis, while powerful, can be limited by harsh reaction conditions, such as high temperatures and strong acids or bases, which may not be compatible with sensitive functional groups. T[5]o address these limitations, numerous modifications and novel catalytic systems have been developed.

[8]#### 3.1. Catalyst Selection: A Key to Milder Conditions and Higher Efficiency

The choice of catalyst is paramount in modern Friedländer annulations. The move towards milder and more efficient catalytic systems has been a major focus of research.

| Catalyst Type | Examples | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time | Yield (%) | Notes |

| Brønsted Acids | p-TsOH | 20 | 120 | 1-2 h | 85-95 | Solvent-free conditions often employed. |

| Lewis Acids | Yb(OTf)₃ | 10 | 60-80 | 1-3 h | 80-95 | Effective for a wide range of substrates. |

| In(OTf)₃ | 5-10 | 80-100 | 0.5-2 h | 75-92 | Excellent yields under solvent-free conditions. | |

| Bases | KOH | Stoichiometric | Reflux | 4-8 h | 70-90 | Classical conditions, can promote side reactions. |

| Piperidine | 20 | 100 | 2-6 h | 80-90 | Often used for regioselectivity control. | |

| Organocatalysts | L-proline | 20-30 | 60-80 | 8-12 h | 75-90 | Green and metal-free approach. |

| Iodine | 10-20 | 80-100 | 1-4 h | 85-95 | Mild and efficient catalyst. | |

| Nanocatalysts | Ni Nanoparticles | 5-10 | 100-120 | 0.5-1.5 h | 90-98 | High efficiency and reusability. |

| ZnO/CNT | 1-5 | 100 | 0.5-2 h | up to 99 | Excellent yields in solvent-free conditions. |

Table 1: Comparative Analysis of Catalytic Systems for the Friedländer Annulation.

Controlling Regioselectivity with Unsymmetrical Ketones

A significant challenge in the synthesis of poly-substituted quinolines arises when using unsymmetrical ketones, which can lead to the formation of regioisomeric products. T[9]he choice of catalyst and reaction conditions plays a crucial role in directing the regioselectivity. Amine catalysts, such as pyrrolidine and its derivatives, can favor the formation of the kinetic enamine, leading to the less substituted quinoline. C[10]onversely, thermodynamic conditions may favor the more substituted product.

Microwave-Assisted and Green Chemistry Approaches

Microwave irradiation has emerged as a valuable tool for accelerating the Friedländer annulation. T[11]he rapid and uniform heating can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields. In line with the principles of green chemistry, recent efforts have focused on developing more environmentally benign protocols, such as using water as a solvent or employing solvent-free conditions with recyclable catalysts.

[1][11]### 4. Applications in Drug Development: Crafting Bioactive Molecules

The Friedländer annulation has been instrumental in the synthesis of a wide range of quinoline-based drugs and drug candidates. Its ability to introduce diverse substituents allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

-

Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drugs (NSAIDs) floctafenine and glafenine are examples of commercially available pharmaceuticals whose synthesis relies on the Friedländer methodology. *[12] Anticancer Agents: Many potent anticancer drugs, such as camptothecin and its analogues, feature a quinoline core. The Friedländer synthesis provides a convergent route to construct the complex polycyclic systems found in these molecules. *[13] Antimalarial and Antibacterial Agents: The quinoline scaffold is central to many antimalarial and antibacterial drugs. The Friedländer synthesis offers a straightforward method for accessing substituted quinolines for the development of new therapeutic agents.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a representative example of a one-pot Friedländer quinoline synthesis.

[14]Reaction: One-pot synthesis of 2-phenylquinoline from o-nitrobenzaldehyde and acetophenone.

Materials:

-

o-Nitrobenzaldehyde (1.51 g, 10 mmol)

-

Acetophenone (1.32 g, 11 mmol)

-

Iron powder (2.23 g, 40 mmol)

-

Concentrated HCl (0.1 mL)

-

Ethanol (30 mL)

-

Aqueous KOH (10 M, 2 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 100 mL round-bottom flask, add o-nitrobenzaldehyde (10 mmol), iron powder (40 mmol), and ethanol (30 mL).

-

To this suspension, add concentrated HCl (0.1 mL) and heat the mixture to reflux with stirring.

-

Monitor the reduction of the nitro group to the amine by thin-layer chromatography (TLC). This step is typically complete within 1-2 hours.

-

Once the reduction is complete, add acetophenone (11 mmol) and aqueous KOH (10 M, 2 mL) to the reaction mixture.

-

Continue to reflux the mixture and monitor the formation of the quinoline product by TLC. This condensation and cyclization step usually takes 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-phenylquinoline.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Experimental Workflow

Caption: A one-pot experimental workflow for Friedländer annulation.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive catalyst- Inappropriate reaction temperature- Poor solubility of reactants | - Use a fresh batch or higher loading of catalyst- Incrementally increase the temperature and monitor by TLC- Switch to a more polar solvent (e.g., DMF, ethanol) |

| Side Product Formation | - Self-condensation of the ketone (aldol reaction)- Harsh reaction conditions leading to degradation | - Use milder reaction conditions (lower temperature, milder catalyst)- In base-catalyzed reactions, consider using an imine analogue of the 2-aminoaryl compound |

| Poor Regioselectivity | - Use of an unsymmetrical ketone with a non-selective catalyst | - Employ a regioselective catalyst (e.g., cyclic secondary amines)- Adjust reaction temperature and rate of ketone addition |

Table 2: Troubleshooting Guide for the Friedländer Annulation.

Conclusion and Future Outlook

The Friedländer annulation, despite its century-old origins, remains a highly relevant and powerful tool in the arsenal of the modern synthetic chemist. Its versatility, coupled with ongoing innovations in catalysis and reaction conditions, ensures its continued importance in the synthesis of poly-substituted quinolines for drug discovery and development. The future of the Friedländer annulation will likely see a greater emphasis on enantioselective variations, the development of even more sustainable and efficient catalytic systems, and its integration into automated synthesis platforms to accelerate the discovery of new quinoline-based therapeutics. The foundational understanding of its mechanism and the strategic application of its modern iterations, as outlined in this guide, will empower researchers to fully harness the potential of this remarkable reaction.

References

-

Angajala, G., & Subashini, R. (2015). Nickel nanoparticles: A highly efficient and retrievable catalyst for the solventless Friedlander annulation of quinolines and their in-silico molecular docking studies as histone deacetylase inhibitors. RSC Advances, 5(63), 51015-51025. [Link]

-

Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]

-

Patil, S. A., Patil, R., Pfeffer, F. M., & Miller, D. D. (2014). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 4(92), 50578-50593. [Link]

-

Wikipedia. (2023, October 15). Friedländer synthesis. Wikipedia. [Link]

-

ResearchGate. (2011). ChemInform Abstract: An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

-

Shiri, M., Zolfigol, M. A., Kruger, G., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 102, pp. 1-133). Academic Press. [Link]

-

Li, A. H., Beard, D. J., Coate, H., Honda, A., Kadalbajoo, M., Kleinberg, A., ... & Mulvihill, M. J. (2010). One-pot Friedländer quinoline synthesis: scope and limitations. Synthesis, 2010(10), 1629-1632. [Link]

-